Cas no 2034207-56-0 (3-{4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}oxolan-2-one)
![3-{4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}oxolan-2-one structure](https://www.kuujia.com/scimg/cas/2034207-56-0x500.png)
3-{4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}oxolan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one
- 3-[4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]oxolan-2-one
- 3-{4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}oxolan-2-one
-
- Inchi: 1S/C20H29N3O3/c1-25-18-4-2-3-17(15-18)22-12-10-21(11-13-22)16-5-8-23(9-6-16)19-7-14-26-20(19)24/h2-4,15-16,19H,5-14H2,1H3
- InChI Key: OKJQYDQFXDKELL-UHFFFAOYSA-N
- SMILES: O1CCC(C1=O)N1CCC(CC1)N1CCN(C2C=CC=C(C=2)OC)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 473
- Topological Polar Surface Area: 45.2
- XLogP3: 2.5
3-{4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}oxolan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3395-0207-10mg |
3-{4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}oxolan-2-one |
2034207-56-0 | 10mg |
$118.5 | 2023-09-11 | ||
Life Chemicals | F3395-0207-20mg |
3-{4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}oxolan-2-one |
2034207-56-0 | 20mg |
$148.5 | 2023-09-11 | ||
Life Chemicals | F3395-0207-30mg |
3-{4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}oxolan-2-one |
2034207-56-0 | 30mg |
$178.5 | 2023-09-11 | ||
Life Chemicals | F3395-0207-5mg |
3-{4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}oxolan-2-one |
2034207-56-0 | 5mg |
$103.5 | 2023-09-11 | ||
Life Chemicals | F3395-0207-15mg |
3-{4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}oxolan-2-one |
2034207-56-0 | 15mg |
$133.5 | 2023-09-11 | ||
Life Chemicals | F3395-0207-2μmol |
3-{4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}oxolan-2-one |
2034207-56-0 | 2μmol |
$85.5 | 2023-09-11 | ||
Life Chemicals | F3395-0207-3mg |
3-{4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}oxolan-2-one |
2034207-56-0 | 3mg |
$94.5 | 2023-09-11 | ||
Life Chemicals | F3395-0207-4mg |
3-{4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}oxolan-2-one |
2034207-56-0 | 4mg |
$99.0 | 2023-09-11 | ||
Life Chemicals | F3395-0207-50mg |
3-{4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}oxolan-2-one |
2034207-56-0 | 90%+ | 50mg |
$240.0 | 2023-04-24 | |
Life Chemicals | F3395-0207-20μmol |
3-{4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}oxolan-2-one |
2034207-56-0 | 20μmol |
$118.5 | 2023-09-11 |
3-{4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}oxolan-2-one Related Literature
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
Additional information on 3-{4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}oxolan-2-one
3-{4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}oxolan-2-one: A Comprehensive Overview
3-{4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}oxolan-2-one, with the CAS number 2034207-56-0, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its intricate structure, which includes a piperazine and piperidine ring system, as well as a methoxyphenyl moiety. These structural features contribute to its unique pharmacological properties and potential therapeutic applications.
The synthesis of 3-{4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}oxolan-2-one involves multi-step reactions, often utilizing advanced organic synthesis techniques. The key steps typically include the formation of the piperazine and piperidine rings, followed by the introduction of the methoxyphenyl group and the final cyclization to form the oxolane ring. Recent advancements in synthetic methodologies have made it possible to produce this compound with high yield and purity, facilitating its use in various research and development activities.
In terms of its pharmacological profile, 3-{4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}oxolan-2-one has shown promising activity in several biological assays. Studies have demonstrated its potential as a modulator of specific receptors and enzymes, making it a valuable tool for investigating various biological processes. For instance, it has been reported to exhibit selective binding to certain G protein-coupled receptors (GPCRs), which are important targets for drug discovery in areas such as neurology and psychiatry.
One of the key areas of research involving 3-{4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}oxolan-2-one is its potential application in the treatment of neurological disorders. Preclinical studies have indicated that this compound may have neuroprotective effects, potentially mitigating neuronal damage associated with conditions such as Alzheimer's disease and Parkinson's disease. Additionally, its ability to modulate neurotransmitter systems suggests that it could be useful in treating mood disorders like depression and anxiety.
The safety and efficacy of 3-{4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}oxolan-2-one have been evaluated in various preclinical models. Toxicity studies have shown that it exhibits a favorable safety profile at therapeutic doses, with minimal adverse effects observed. However, further research is needed to fully understand its long-term safety and potential side effects in humans.
Clinical trials are currently underway to assess the therapeutic potential of 3-{4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}oxolan-2-one. Early-phase trials have focused on evaluating its pharmacokinetics and pharmacodynamics in healthy volunteers. Preliminary results have been encouraging, with the compound demonstrating good bioavailability and a favorable pharmacokinetic profile. Phase II trials are planned to investigate its efficacy in specific patient populations, such as those with neurodegenerative diseases or mood disorders.
In addition to its therapeutic applications, 3-{4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}oxolan-2-one has also been used as a research tool to study receptor-ligand interactions and signaling pathways. Its ability to selectively bind to specific receptors makes it an invaluable probe for elucidating the mechanisms underlying various biological processes. This has led to important insights into the role of these receptors in health and disease.
The future prospects for 3-{4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}oxolan-2-one are promising. Ongoing research aims to optimize its structure for improved potency and selectivity, as well as to explore new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this field, with the goal of developing novel treatments for a range of medical conditions.
In conclusion, 3-{4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}oxolan-2-one (CAS 2034207-56-0) is a multifaceted compound with significant potential in both research and clinical settings. Its unique structural features and pharmacological properties make it an important molecule for advancing our understanding of biological processes and developing new therapeutic strategies.
2034207-56-0 (3-{4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}oxolan-2-one) Related Products
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 249916-07-2(Borreriagenin)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 61389-26-2(Lignoceric Acid-d4)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)




